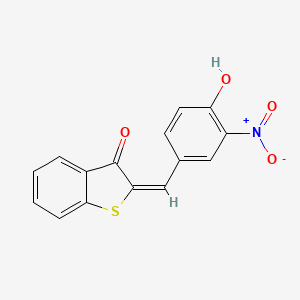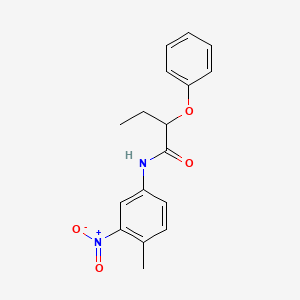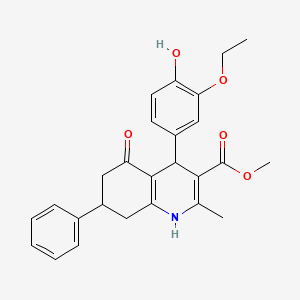![molecular formula C22H19ClN2O3 B5184402 N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide, also known as BML-210, is a potent and selective inhibitor of the transcription factor NF-κB. This compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide exerts its pharmacological effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of gene expression and plays a critical role in many cellular processes, including cell proliferation, apoptosis, and inflammation. N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide binds to the DNA-binding domain of NF-κB, preventing its interaction with DNA and subsequent transcriptional activation of target genes.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects in various cell types. In cancer cells, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In immune cells, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide in lab experiments is its potency and selectivity for NF-κB inhibition. This compound has been shown to be highly effective at inhibiting NF-κB activity in various cell types, making it a valuable tool for studying the role of NF-κB in disease pathogenesis. However, one limitation of using N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide is its potential off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research on N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide. One area of research is the development of more potent and selective inhibitors of NF-κB. Another area of research is the identification of biomarkers that can predict response to N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide treatment in cancer patients. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide in various disease settings. Finally, there is a need for more studies to elucidate the molecular mechanisms underlying the pharmacological effects of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide.
合成方法
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide can be synthesized using a multi-step process starting from 2-chloro-5-methoxybenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methylbenzamide in the presence of a base such as triethylamine to yield the amide intermediate. The amide intermediate is then reacted with benzoyl chloride in the presence of a base and a catalyst such as 4-dimethylaminopyridine to yield the final product, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide.
科学研究应用
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research is cancer, where NF-κB has been shown to play a critical role in tumor growth and survival. N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide has been shown to inhibit NF-κB activity in cancer cells, leading to decreased cell proliferation and increased cell death. This compound has also been studied for its potential use in the treatment of inflammation and autoimmune disorders, where NF-κB is also implicated in the pathogenesis of these diseases.
属性
IUPAC Name |
N-(4-benzamido-2-chloro-5-methoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-14-8-6-7-11-16(14)22(27)24-18-13-20(28-2)19(12-17(18)23)25-21(26)15-9-4-3-5-10-15/h3-13H,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYUZIZDTRJIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2Cl)NC(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)

![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)

![2-[(4-chlorophenyl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B5184386.png)
![2-(3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)

![3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)

![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)